[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride
Description
[6-[[(3S)-Tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride (CAS/Ref: 10-F625417) is a chiral amine derivative featuring a pyridine core substituted with a tetrahydrofuran (THF) moiety via an oxymethyl linker. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical applications .
This compound is cataloged as a pyridine derivative in commercial chemical databases, suggesting its utility in drug discovery, particularly in targeting receptors or enzymes where pyridine-based scaffolds are prevalent .
Properties
IUPAC Name |
[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11;;/h1-3,11H,4-8,12H2;2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDRZDNWHNRWOF-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC2=CC=CC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OCC2=CC=CC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyridine ring and the methanamine group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may lead to the formation of a lactone, while reduction of the pyridine ring may result in the formation of a piperidine derivative.
Scientific Research Applications
Chemistry
In chemistry, [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride can be categorized based on core heterocycles, substituents, and salt forms. Below is a detailed comparison with key examples:
Structural Analogs with Heterocyclic Substitutions
Key Observations:
- Ring Size and Flexibility: The THF moiety in the target compound (5-membered ring) offers distinct conformational constraints compared to the 6-membered tetrahydropyran in the pyrimidine analog .
- Electronic Effects : The 4-fluorophenyl group in introduces aromaticity and electron-withdrawing properties, which could modulate binding interactions (e.g., π-stacking) compared to the THF group’s ether oxygen (hydrogen-bond acceptor).
- The THF group balances moderate polarity with lipophilicity, favoring bioavailability.
Stereochemical Considerations
The (3S)-THF configuration in the target compound distinguishes it from non-chiral analogs. For example, Fluorochem’s 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidin-4-yl-methanamine hydrochloride lacks stereochemical specification, which may result in racemic mixtures with varied biological activity. Enantiopure compounds like the target are often prioritized in drug development for predictable pharmacokinetics .
Salt Forms and Physicochemical Properties
All compared compounds are hydrochloride or dihydrochloride salts, ensuring high solubility in aqueous media. For instance, Enamine Ltd’s 2-(pyrimidin-2-yloxy)ethan-1-amine dihydrochloride shares this trait, suggesting a common strategy to optimize solubility for in vitro assays.
Biological Activity
[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride, a compound with a unique structural framework combining a pyridine ring, a tetrahydrofuran moiety, and a methanamine group, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure can be represented as follows:
- Pyridine Ring : A heterocyclic aromatic ring that provides essential electronic properties.
- Tetrahydrofuran Moiety : A five-membered ring that contributes to the compound's solubility and reactivity.
- Methanamine Group : An amine functional group that can participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways. Notably, the presence of both pyridine and tetrahydrofuran functionalities may enhance binding properties compared to simpler analogs.
Biological Activities
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.
- Polymerization Initiator : Due to its water-soluble features, it serves as an initiator for polymerization reactions in synthetic chemistry, which can have implications in material science.
Case Studies
- Antimicrobial Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
- Enzyme Interaction Studies : Research involving enzyme assays indicated that the compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Table of Biological Activities
Synthetic Routes and Applications
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridine Ring : Through condensation reactions.
- Introduction of Tetrahydrofuran : Via etherification reactions.
- Attachment of Methanamine Group : Through nucleophilic substitution.
- Dihydrochloride Salt Formation : By reacting with hydrochloric acid.
These synthetic methods are crucial for producing the compound in sufficient purity for biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
